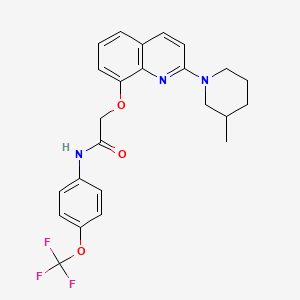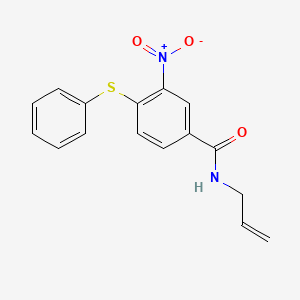![molecular formula C13H16N2O3 B2463605 methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate CAS No. 2176124-63-1](/img/structure/B2463605.png)
methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. The carbonyl group in the pentanoate moiety could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The pyrrolopyridine core might also participate in various reactions, depending on the exact substitution pattern and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and stability .科学的研究の応用
Kinetic Analysis in Lipase-Catalyzed Methanolysis
Methyl 5-oxo-5-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)pentanoate has been utilized in studies focusing on kinetic analysis, particularly in the context of lipase-catalyzed methanolysis. One such study, "Kinetic analysis for lipase-catalyzed regioselective methanolysis of (R)- and (S)-2-methylglutaric dipyrazolides for preparation of (R)-methyl 2-methyl-5-oxo-5-[1H-pyrazol-1-yl)pentanoate and (S)-methyl 4-methyl-5-oxo-5-[1H-pyrazol-1-yl)pentanoate," by Jou-yan Kao & S. Tsai (2016), investigates the preparation of optically pure regioisomers of methyl 5-oxo-5-[1H-pyrazol-1-yl)pentanoate using regioselective methanolysis. The study explores the kinetic parameters and steric hindrances involved in the process, providing valuable insights into the enzyme stereopreference and the impact of methyl substituents on chiral centers during the reaction (Kao & Tsai, 2016).
Isolation and Structural Elucidation from Natural Sources
Research has also been conducted on isolating and understanding the structure of compounds closely related to this compound from natural sources. For instance, the study "Identification of new pyrrole alkaloids from the fruits of Lycium chinense" by U. Youn et al. (2016) isolates novel pyrrole alkaloids from the fruits of Lycium chinense Miller. This research provides detailed structural elucidation of these compounds, contributing to the understanding of pyrrole alkaloids in nature (Youn et al., 2016).
Development of Synthetic Methodologies
The compound has also played a role in the development of synthetic methodologies. The study "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines" by V. Melekhina et al. (2019) discusses a one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones, demonstrating the versatility of these compounds in chemical synthesis (Melekhina et al., 2019).
将来の方向性
The study of pyrrolopyridine derivatives is an active area of research, particularly in the field of medicinal chemistry, where these compounds are often investigated for their potential biological activities . Future research could involve the synthesis and characterization of new pyrrolopyridine derivatives, including potentially the compound you mentioned.
特性
IUPAC Name |
methyl 5-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)6-2-5-12(16)15-8-10-4-3-7-14-11(10)9-15/h3-4,7H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIKHNVHIENRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CC2=C(C1)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)
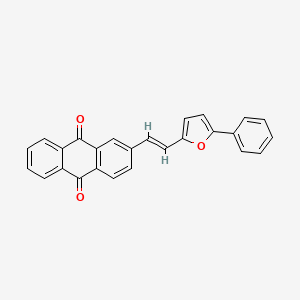
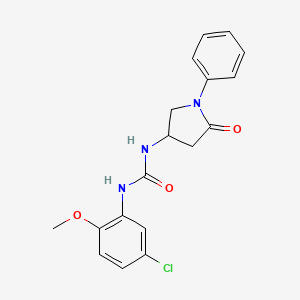
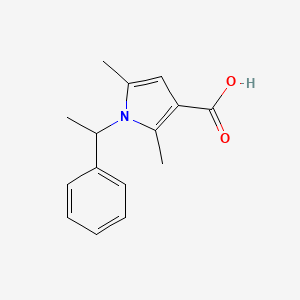
![8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2463530.png)
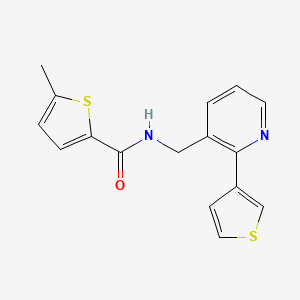
![Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2463534.png)
![5-methyl-N,3-diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2463535.png)
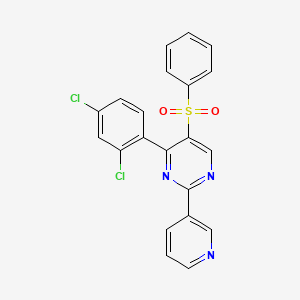
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)
